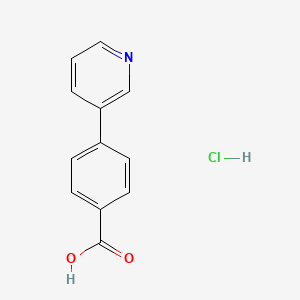
5-Chloro-8-phenyl-1,6-naphthyridine
Vue d'ensemble
Description
5-Chloro-8-phenyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with phenylhydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-8-phenyl-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of 8-Phenyl-1,6-naphthyridine.
Substitution: Formation of 8-Phenyl-5-methoxy-1,6-naphthyridine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Used in the development of new materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is known to interact with DNA and disrupt its replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Phenyl-1,6-naphthyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1,6-naphthyridine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
8-Phenyl-5-methoxy-1,6-naphthyridine: Substitution of chlorine with a methoxy group, which may alter its chemical properties.
Uniqueness
5-Chloro-8-phenyl-1,6-naphthyridine is unique due to the presence of both the phenyl and chlorine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H9ClN2 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
5-chloro-8-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
YGXPELOLBGVPOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)
![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)


![3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine](/img/structure/B8568695.png)





